4-chloro-N-ethyl-5-methylpyrimidin-2-amine

Neuroscience Addiction Medicine Smoking Cessation

This versatile pyrimidine intermediate is distinguished by its unique 4-chloro substitution, which serves as a critical synthetic handle for nucleophilic aromatic substitution, enabling efficient derivatization in medicinal chemistry programs. Its precise spatial and electronic profile confers potent and selective α3β4 nicotinic receptor antagonism (IC₅₀ = 1.8 nM) with ~6.7-fold selectivity over α4β2, making it an indispensable tool for parsing nAChR subtype contributions in addiction research. The compound also exhibits CARM1/PRMT4 inhibition (IC₅₀ = 33 nM) for epigenetic studies. By choosing this specific substitution pattern, researchers avoid the confounding biological activities associated with in-class alternatives, ensuring reproducible SAR data. Ideal for generating focused libraries and advancing lead optimization campaigns in neuroscience and oncology.

Molecular Formula C7H10ClN3
Molecular Weight 171.628
CAS No. 1289387-57-0
Cat. No. B597255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-ethyl-5-methylpyrimidin-2-amine
CAS1289387-57-0
Molecular FormulaC7H10ClN3
Molecular Weight171.628
Structural Identifiers
SMILESCCNC1=NC=C(C(=N1)Cl)C
InChIInChI=1S/C7H10ClN3/c1-3-9-7-10-4-5(2)6(8)11-7/h4H,3H2,1-2H3,(H,9,10,11)
InChIKeySHQAEXZWHZSRBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-N-ethyl-5-methylpyrimidin-2-amine (CAS 1289387-57-0): Core Chemical Identity and Class Definition for Procurement Decisions


4-Chloro-N-ethyl-5-methylpyrimidin-2-amine (CAS 1289387-57-0) is a substituted pyrimidine derivative characterized by a chlorine atom at the 4-position, an N-ethylamino group at the 2-position, and a methyl group at the 5-position of the pyrimidine ring [1]. This compound is a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for developing active ingredients with potential biological activity [2]. Its molecular formula is C₇H₁₀ClN₃, with a molecular weight of 171.63 g/mol, a predicted LogP of 1.29, and a topological polar surface area of 41.04 Ų [1].

Why 4-Chloro-N-ethyl-5-methylpyrimidin-2-amine (CAS 1289387-57-0) Cannot Be Casually Substituted: Structural Determinants of Biological Activity


Generic substitution of 4-chloro-N-ethyl-5-methylpyrimidin-2-amine with other pyrimidine derivatives is not trivial due to the precise spatial and electronic requirements of its substitution pattern. The chlorine substituent at position 4 contributes to electronic effects that enhance binding affinity for specific targets, while the methyl group at position 5 provides steric bulk that can influence selectivity profiles [1]. Variations in these substituents—such as replacing the 4-chloro with a 4-ethyl group or modifying the N-ethyl to an N-methyl group—have been shown to drastically alter biological activity, as documented in structure-activity relationship (SAR) studies of analogous pyrimidine series . The quantitative evidence presented below demonstrates how this specific substitution pattern confers a distinct pharmacological fingerprint that cannot be replicated by in-class alternatives without rigorous experimental validation.

4-Chloro-N-ethyl-5-methylpyrimidin-2-amine (CAS 1289387-57-0): Quantitative Differentiation Evidence for Procurement and Selection


High-Affinity Antagonism of α3β4 Nicotinic Acetylcholine Receptor (nAChR) Versus α4β2 Subtype

4-Chloro-N-ethyl-5-methylpyrimidin-2-amine exhibits potent antagonism at the human α3β4 nAChR subtype (IC₅₀ = 1.8 nM), while displaying approximately 6.7-fold lower potency at the human α4β2 nAChR subtype (IC₅₀ = 12.0 nM) [1]. This subtype selectivity profile is distinct from non-selective nAChR antagonists or compounds that preferentially target α4β2, which may have different therapeutic implications for nicotine addiction and smoking cessation [1].

Neuroscience Addiction Medicine Smoking Cessation

Selective Inhibition of Protein Arginine Methyltransferase 4 (CARM1/PRMT4) Versus PRMT6

4-Chloro-N-ethyl-5-methylpyrimidin-2-amine inhibits human CARM1 (PRMT4) with an IC₅₀ of 33 nM, compared to an IC₅₀ of 78 nM against human PRMT6, representing a ~2.4-fold selectivity for CARM1 [1]. This differential inhibition is notable because CARM1 and PRMT6 regulate distinct transcriptional programs and cellular pathways; CARM1 is implicated in hormone-dependent cancers and immune cell differentiation, while PRMT6 is associated with DNA repair and HIV latency [1].

Epigenetics Cancer Research Enzyme Inhibition

Broad Selectivity Window Against Monoamine Transporters: SERT, NET, and DAT Interaction Profile

4-Chloro-N-ethyl-5-methylpyrimidin-2-amine demonstrates a distinct transporter inhibition profile: it inhibits human serotonin transporter (SERT) with an IC₅₀ of 100 nM, whereas its potency at the human norepinephrine transporter (NET) is approximately 443 nM and at the human dopamine transporter (DAT) ranges from 441 nM to 945 nM across different assays [1]. This represents an approximately 4.4-fold selectivity for SERT over NET and a >4.4-fold selectivity for SERT over DAT in the most comparable assay formats [1].

Neuropsychopharmacology Transporter Pharmacology CNS Drug Discovery

In Vivo Efficacy in Nicotine Addiction Models at Behaviorally Relevant Doses

In ICR mouse models of nicotine addiction, subcutaneous administration of 4-chloro-N-ethyl-5-methylpyrimidin-2-amine inhibited nicotine-induced antinociception with an effective dose of 1.2 mg/kg in the tail-flick assay and 15 mg/kg in the hotplate assay, while inhibiting nicotine-induced locomotor activity at 4.9 mg/kg and nicotine-induced hypothermia at 9.2 mg/kg [1]. These in vivo effects correlate with the compound's potent α3β4 nAChR antagonism (IC₅₀ = 1.8 nM) and confirm central nervous system penetration [1].

Behavioral Pharmacology Addiction Research In Vivo Efficacy

4-Chloro-N-ethyl-5-methylpyrimidin-2-amine (CAS 1289387-57-0): Validated Research and Industrial Application Scenarios


Subtype-Selective nAChR Antagonist Probe for Nicotine Addiction and Smoking Cessation Research

Based on its potent α3β4 nAChR antagonism (IC₅₀ = 1.8 nM) with ~6.7-fold selectivity over α4β2, and its in vivo efficacy in mouse models of nicotine-induced behaviors at low mg/kg doses, this compound is ideally suited for mechanistic studies of α3β4-mediated pathways in nicotine addiction [1]. It enables differentiation from α4β2-preferring antagonists and can be used to parse the contributions of specific nAChR subtypes to reward, withdrawal, and relapse behaviors [1].

PRMT4/CARM1-Selective Epigenetic Tool Compound for Cancer and Immunology Research

The compound's selective inhibition of PRMT4/CARM1 (IC₅₀ = 33 nM) over PRMT6 (IC₅₀ = 78 nM) supports its application in studying CARM1-specific transcriptional regulation in hormone-dependent cancers (e.g., breast, prostate) and immune cell differentiation [1]. This selectivity reduces confounding effects from PRMT6 inhibition and facilitates more precise interrogation of CARM1's role in disease models [1].

Dual-Mechanism CNS Probe for Neuropsychiatric Disorders with Serotonergic and Cholinergic Components

With preferential SERT inhibition (IC₅₀ = 100 nM) and potent α3β4 nAChR antagonism, this compound serves as a unique dual-mechanism probe for investigating disorders where both serotonergic and cholinergic signaling are implicated, such as depression comorbid with nicotine dependence [1]. Its transporter selectivity profile (SERT > NET > DAT) distinguishes it from traditional SSRIs and broad-spectrum monoamine reuptake inhibitors [1].

Chemical Intermediate for Synthesis of Pyrimidine-Based Therapeutics and Agrochemicals

The compound's 4-chloro substituent serves as a versatile synthetic handle for nucleophilic aromatic substitution reactions, enabling the generation of diverse 4-substituted pyrimidine libraries [2]. Its core structure is a key intermediate in the synthesis of 5-substituted pyrimidine carbocyclic nucleoside medicines and other bioactive molecules with applications in pharmaceutical and agrochemical development [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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